Aminoacetone hydrochloride
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Overview
Description
Aminoacetone hydrochloride is an organic compound with the chemical formula CH₃C(O)CH₂NH₃Cl. It is the hydrochloride salt of aminoacetone, which is a metabolite involved in the biosynthesis of methylglyoxal. Aminoacetone is produced during the catabolism of the amino acid threonine and is also an intermediate in the metabolism of glycine .
Mechanism of Action
Target of Action
Aminoacetone hydrochloride is an intermediate in the metabolism of threonine and glycine . It is also an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO) . SSAO is an enzyme that catalyzes the oxidation of primary amines to aldehydes, with the production of ammonia and hydrogen peroxide .
Mode of Action
It is known that it interacts with its primary target, ssao, and undergoes oxidation and deamination . This process results in the production of 2-oxopropanal (methylglyoxal), which is then further oxidized to pyruvate .
Biochemical Pathways
This compound is involved in the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone . Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its role in amino acid metabolism and its interaction with SSAO . The production of methylglyoxal and pyruvate as a result of its metabolism can have various downstream effects, including energy production via the citric acid cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminoacetone hydrochloride can be synthesized through several methods:
From Isopropylamine: This method involves the use of N,N-dichloroisopropylamine.
From Hexamethylenetetramine and Chloroacetone: This route involves the reaction of hexamethylenetetramine with chloroacetone.
Reduction of Nitroacetone or Isonitrosoacetone: These compounds can be reduced to produce this compound.
From Phthalimidoacetone by Acid Hydrolysis: This method involves the hydrolysis of phthalimidoacetone using acid.
Industrial Production Methods: In industrial settings, this compound is often prepared by the hydrolysis of acetamidoacetone. The process involves heating a mixture of acetamidoacetone with hydrochloric acid and water under reflux conditions. The resulting solution is then concentrated to obtain this compound .
Chemical Reactions Analysis
Aminoacetone hydrochloride undergoes various types of chemical reactions:
Oxidation: Aminoacetone can be oxidized to form methylglyoxal, which is further oxidized to pyruvate.
Reduction: Reduction of nitroacetone or isonitrosoacetone can yield this compound.
Substitution: this compound can participate in substitution reactions, particularly in the formation of heterocycles.
Common Reagents and Conditions:
Oxidation: Amine oxidases are commonly used for the oxidation of aminoacetone to methylglyoxal.
Reduction: Reducing agents such as hydrogen or metal hydrides are used for the reduction of nitroacetone.
Major Products:
Methylglyoxal: Formed through the oxidation of aminoacetone.
Scientific Research Applications
Aminoacetone hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Aminoacetone hydrochloride can be compared with other similar compounds such as:
Aminoacetone: The free base form of this compound.
Methylglyoxal: A downstream product of aminoacetone oxidation.
Threonine: An amino acid that is a precursor to aminoacetone in its catabolic pathway.
Uniqueness: this compound is unique due to its role as an intermediate in the metabolism of threonine and glycine, and its ability to form methylglyoxal, a compound with significant biological implications .
Properties
CAS No. |
7737-17-9 |
---|---|
Molecular Formula |
C3H8ClNO |
Molecular Weight |
109.55 g/mol |
IUPAC Name |
1-aminopropan-2-one;hydron;chloride |
InChI |
InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H |
InChI Key |
RUCLDQBBIJKQHO-UHFFFAOYSA-N |
SMILES |
CC(=O)CN.Cl |
Canonical SMILES |
[H+].CC(=O)CN.[Cl-] |
Appearance |
Assay:≥95%A crystalline solid |
7737-17-9 | |
Pictograms |
Irritant |
Related CAS |
298-08-8 (Parent) |
Synonyms |
1-Amino-2-propanone Hydrochloride; 2-Oxopropylammonium Chloride; Aminoacetone Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?
A: this compound is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []
Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?
A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []
Q3: Are there any known synthetic applications for this compound?
A: Yes, this compound serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of this compound in organic synthesis.
Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?
A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.
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